Zirconocene dichloride

Catalog No.
S1505531
CAS No.
1291-32-3
M.F
C10H20Cl2Zr
M. Wt
302.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconocene dichloride

CAS Number

1291-32-3

Product Name

Zirconocene dichloride

IUPAC Name

cyclopentane;dichlorozirconium

Molecular Formula

C10H20Cl2Zr

Molecular Weight

302.39 g/mol

InChI

InChI=1S/2C5H10.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2

InChI Key

QGNRHWVXMACQOC-UHFFFAOYSA-L

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Zr+2]Cl

Canonical SMILES

C1CCCC1.C1CCCC1.Cl[Zr]Cl

Organic Synthesis Catalyst

Bis(cyclopentadienyl)zirconium dichloride acts as a versatile catalyst in various organic synthesis reactions. Here are some specific examples:

  • Stereoselective Glycosidation: This compound can be employed to form glycosidic bonds, which are essential linkages in carbohydrates. Its unique ability to control the stereochemistry of the reaction allows for the selective formation of specific glycosidic isomers.
  • Catalyzed Transamidation: Bis(cyclopentadienyl)zirconium dichloride can catalyze the transfer of an amine group from one molecule to another, known as transamidation. This reaction is particularly useful for introducing diverse amine functionalities into organic molecules.
  • Negishi Reagent Precursor: This compound serves as a precursor to the Negishi reagent, a powerful tool in carbon-carbon bond formation reactions. The Negishi reagent couples organozinc compounds with organic halides to create new carbon-carbon bonds.
  • Green Amide Formation: Bis(cyclopentadienyl)zirconium dichloride can be used in catalytic amounts to promote the amidation of carboxylic acids and amines. This method offers an environmentally friendly alternative to traditional amidation methods that often require harsh conditions and activating agents.

These are just a few examples, and bis(cyclopentadienyl)zirconium dichloride continues to be explored for its potential in various other organic synthesis applications.

Research in Other Areas

Beyond its role in organic synthesis, bis(cyclopentadienyl)zirconium dichloride is also being investigated in other areas of scientific research:

  • Polymerization Catalysis: This compound shows promise as a catalyst for the polymerization of various monomers, leading to the development of novel polymeric materials.
  • Material Science Applications: Research is ongoing to explore the potential of bis(cyclopentadienyl)zirconium dichloride in the development of new materials with unique properties, such as ceramics and thin films.

Zirconocene dichloride, also known as bis(cyclopentadienyl)zirconium dichloride, is an organometallic compound with the chemical formula Zr(C5H5)2Cl2\text{Zr}(\text{C}_5\text{H}_5)_2\text{Cl}_2. It appears as white to off-white crystalline solids and has a molecular weight of approximately 292.32 g/mol. This compound is characterized by its unique structure, where two cyclopentadienyl ligands are coordinated to a zirconium center, which is further bonded to two chlorine atoms. Zirconocene dichloride is sensitive to air and moisture, leading to its instability under ambient conditions, and it decomposes in water .

, particularly in catalytic processes. It can react with alkenes in the presence of organoaluminum compounds, such as trimethylaluminum, to form alkyl zirconocene complexes. These reactions often involve ligand exchange processes, where the chlorine atoms can be substituted by alkyl groups . The catalytic activity of zirconocene dichloride is prominent in C-C bond formation reactions and polymerization processes .

Key Reactions Include:

  • Ligand Exchange: Reaction with alkyl lithium or Grignard reagents to generate zirconocene equivalents.
  • Alkene Polymerization: Catalytic polymerization of alkenes through coordination and insertion mechanisms.
  • Cross-Coupling Reactions: Involvement in cross-coupling reactions with alkenyl zirconium compounds .

Zirconocene dichloride can be synthesized through several methods:

  • Direct Synthesis: Reacting zirconium tetrachloride with cyclopentadiene in a controlled environment.
  • Grignard Reaction: Utilizing Grignard reagents to form alkyl-substituted derivatives that can be converted back to zirconocene dichloride.
  • Alkylation Reactions: Involving the reaction of zirconocene dichloride with various alkyl halides or organometallic reagents under inert conditions .

Zirconocene dichloride is widely used in various fields due to its catalytic properties:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in polymerization and cross-coupling reactions.
  • Material Science: Employed in the development of advanced materials due to its ability to facilitate C-C bond formation.
  • Research: Used extensively in academic research for studying reaction mechanisms involving transition metal complexes .

Interaction studies involving zirconocene dichloride typically focus on its behavior in catalytic systems and ligand exchange dynamics. Research has shown that its interaction with organoaluminum compounds significantly influences its catalytic efficiency and selectivity in reactions with alkenes. The stability of these interactions under various solvent conditions has been a focal point of study .

Zirconocene dichloride belongs to a broader class of metallocenes and organometallic compounds. Here are some similar compounds for comparison:

Compound NameStructure TypeUnique Features
Hafnocene DichlorideBis(cyclopentadienyl)hafniumSimilar structure but with hafnium instead of zirconium
Titanocene DichlorideBis(cyclopentadienyl)titaniumKnown for its use in polymerization reactions
FerroceneBis(cyclopentadienyl)ironA well-studied metallocene used in various applications
Vanadocene DichlorideBis(cyclopentadienyl)vanadiumExhibits different reactivity patterns compared to zirconium

Uniqueness of Zirconocene Dichloride

Zirconocene dichloride stands out due to its specific reactivity patterns and stability profile compared to other metallocenes. Its ability to facilitate complex organic transformations while maintaining structural integrity under certain conditions highlights its significance in both industrial and academic settings .

Exact Mass

299.998905 g/mol

Monoisotopic Mass

299.998905 g/mol

Heavy Atom Count

13

UNII

SQE0U3LG60

GHS Hazard Statements

Aggregated GHS information provided by 117 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (81.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (15.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (13.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1291-32-3

Dates

Modify: 2024-04-14

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